molecular formula C17H25N4O7S- B10776927 (2S,5R,6R)-6-({(6S)-6-[(ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

(2S,5R,6R)-6-({(6S)-6-[(ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No. B10776927
M. Wt: 429.5 g/mol
InChI Key: LDJWRKFRKCXUDO-RBQWDTSBSA-M
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Description

The compound (2S,5R,6R)-6-({(6S)-6-[(Ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic molecule belonging to the class of dipeptides. It contains a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is notable for its intricate structure, which includes a bicyclic ring system and multiple functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R,6R)-6-({(6S)-6-[(Ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, including the formation of the bicyclic ring system and the introduction of the various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, play a crucial role in determining the reaction pathway and products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study reaction mechanisms and stereochemistry. Its complex structure makes it an ideal candidate for exploring new synthetic methodologies and catalytic processes.

Biology

In biological research, the compound is studied for its potential interactions with enzymes and proteins. Its ability to mimic natural peptides makes it useful in understanding protein folding and function.

Medicine

The compound has potential applications in medicine, particularly in the development of new antibiotics and therapeutic agents. Its unique structure allows it to interact with bacterial enzymes, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and as a building block for complex organic molecules. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S,5R,6R)-6-({(6S)-6-[(Ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of D-alanyl-D-alanine carboxypeptidase, an enzyme involved in bacterial cell wall synthesis . This inhibition occurs through the formation of a stable acyl-enzyme complex, preventing the enzyme from performing its normal function.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: These antibiotics share a similar beta-lactam ring structure and mechanism of action.

    Cephalosporins: Another class of beta-lactam antibiotics with a similar mode of action but different structural features.

    Carbapenems: These compounds also contain a beta-lactam ring and are known for their broad-spectrum antibiotic activity.

Uniqueness

The uniqueness of (2S,5R,6R)-6-({(6S)-6-[(Ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate lies in its specific stereochemistry and functional group arrangement, which confer distinct biological and chemical properties. Its ability to form stable complexes with enzymes and its potential for diverse chemical modifications make it a valuable compound for research and industrial applications.

properties

Molecular Formula

C17H25N4O7S-

Molecular Weight

429.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(6S)-6-[(2-azaniumylacetyl)amino]-6-carboxylatohexanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H26N4O7S/c1-17(2)12(16(27)28)21-13(24)11(14(21)29-17)20-9(22)6-4-3-5-8(15(25)26)19-10(23)7-18/h8,11-12,14H,3-7,18H2,1-2H3,(H,19,23)(H,20,22)(H,25,26)(H,27,28)/p-1/t8-,11+,12-,14+/m0/s1

InChI Key

LDJWRKFRKCXUDO-RBQWDTSBSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCCC[C@@H](C(=O)[O-])NC(=O)C[NH3+])C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCCC(C(=O)[O-])NC(=O)C[NH3+])C(=O)[O-])C

Origin of Product

United States

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